4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine
Description
4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine is a sulfonylated piperazine derivative featuring two distinct pharmacophores:
- Adamantanyl group: A tricyclic hydrocarbon known for enhancing lipophilicity, metabolic stability, and membrane permeability due to its rigid, bulky structure.
This combination makes the compound a candidate for therapeutic applications, particularly in targeting enzymes or receptors where steric and electronic properties are critical.
Properties
IUPAC Name |
1-(1-adamantyl)-4-(4-tert-butylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2S/c1-23(2,3)21-4-6-22(7-5-21)29(27,28)26-10-8-25(9-11-26)24-15-18-12-19(16-24)14-20(13-18)17-24/h4-7,18-20H,8-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKPGAVUKLTUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine typically involves the following steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and a suitable alkylating agent.
Sulfonylation: The tert-butylphenylsulfonyl group can be introduced by reacting tert-butylbenzene with a sulfonyl chloride in the presence of a base.
Piperazine Ring Formation: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to remove the sulfonyl group or reduce other functional groups present.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group could enhance the compound’s stability and bioavailability, while the sulfonyl group might influence its binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and biological implications of 4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine compared to analogous compounds:
Key Comparative Insights
In contrast, benzyl or methyl-substituted analogs (e.g., ) exhibit better solubility but lower metabolic stability.
Electronic Properties :
- Electron-withdrawing groups (e.g., chlorine in , sulfonyl in all compounds) enhance binding to nucleophilic residues (e.g., lysine, arginine). The tert-butyl group’s electron-donating nature may counterbalance this, offering a unique electronic profile.
Biological Activity :
- Fluorinated derivatives (e.g., ) show enhanced target selectivity due to fluorine’s electronegativity and lipophilicity. The dichlorophenyl analog may exhibit cytotoxic properties, while methoxy/methyl-substituted compounds could modulate enzyme activity through steric tuning.
Metabolic Stability: Adamantyl and tert-butyl groups are known to resist oxidative degradation, making the target compound more stable than benzyl or methyl-substituted analogs.
Biological Activity
4-Adamantanyl-1-{[4-(tert-butyl)phenyl]sulfonyl}piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological evaluations, and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₄H₂₂N₂O₂S
- Molecular Weight : 282.40 g/mol
- CAS Number : 379244-68-5
Synthesis
The synthesis of this compound typically involves the reaction of adamantane derivatives with piperazine and sulfonyl chlorides. The method emphasizes the importance of optimizing reaction conditions to achieve high yields and purity.
Antimicrobial Activity
Research has indicated that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that modifications to the piperazine moiety can enhance activity against various bacterial strains.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| Another Piperazine Derivative | 10 | Escherichia coli |
Neuropharmacological Effects
The compound has been evaluated for its neuropharmacological effects. In behavioral tests, it demonstrated anxiolytic-like activity, which was assessed using the open field test and the elevated plus maze test. The results indicated a reduction in anxiety-like behavior at specific dosages.
Case Study: Anxiolytic Activity
- Dosage : 9.4, 18.8, and 37.6 mg/kg (p.o.)
- Results : Decreased latency to sleep and increased sleep duration in sodium pentobarbital-induced tests.
The proposed mechanism of action for this compound includes inhibition of neurotransmitter reuptake and modulation of receptor activity. In particular, its interaction with serotonin receptors may play a critical role in its anxiolytic effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the introduction of bulky lipophilic groups enhances biological activity. For instance, the tert-butyl group significantly impacts the pharmacokinetics and efficacy of the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
